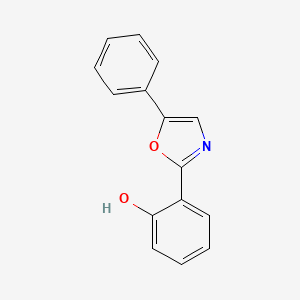
2-(5-Phenyloxazol-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyloxazol-2-YL)phenol is an organic compound with the molecular formula C15H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 2-(5-Phenyloxazol-2-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-Phenoxyisoindoline-1,3-dione with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
2-(5-Phenyloxazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions.
Applications De Recherche Scientifique
2-(5-Phenyloxazol-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent reagent in various chemical analyses and as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of plastic scintillators for radiation detection and other industrial applications
Mécanisme D'action
The mechanism of action of 2-(5-Phenyloxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the presence of the oxazole ring, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and detection. The compound may also interact with biological molecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(5-Phenyloxazol-2-YL)phenol can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2′-p-Phenylene-bis(5-phenyloxazole): Another related compound with applications in fluorescence and scintillation. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
103656-73-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(5-phenyl-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)15-16-10-14(18-15)11-6-2-1-3-7-11/h1-10,17H |
Clé InChI |
KUECPOPLVHZRPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


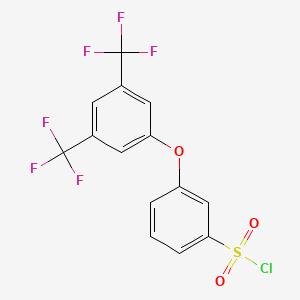
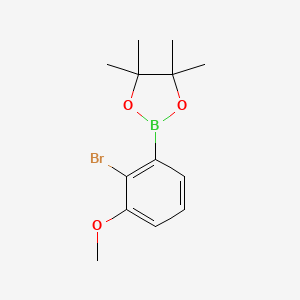
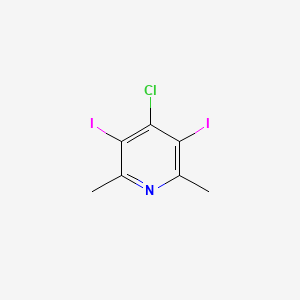
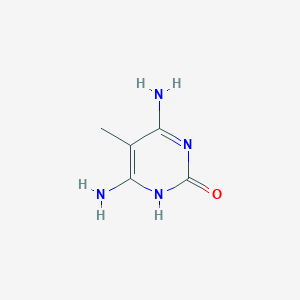
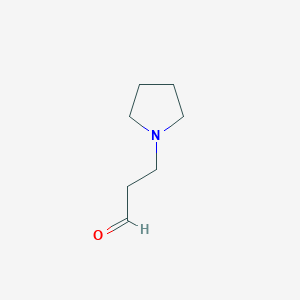
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)
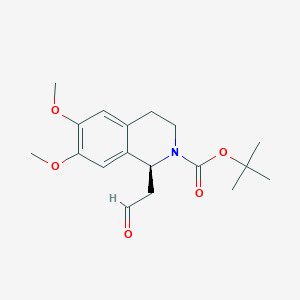
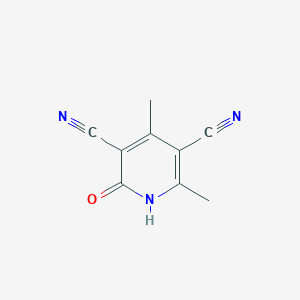
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)

